1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a benzo[b]thiophene moiety and a thiophene ring
Scientific Research Applications
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors or photovoltaic materials.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene and thiophene precursors. The key steps include:
Formation of the Hydroxypropyl Intermediate: This involves the reaction of benzo[b]thiophene with an appropriate alkylating agent to introduce the hydroxypropyl group.
Urea Formation: The hydroxypropyl intermediate is then reacted with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene and benzo[b]thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea linkage to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong bases (e.g., sodium hydride) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: Compounds with similar benzo[b]thiophene moieties.
Thiophene derivatives: Compounds featuring the thiophene ring.
Uniqueness
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is unique due to the combination of both benzo[b]thiophene and thiophene rings in its structure, which may confer distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-16(20,10-17-15(19)18-14-7-4-8-21-14)13-9-11-5-2-3-6-12(11)22-13/h2-9,20H,10H2,1H3,(H2,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJWVCZUTZBKAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CS1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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